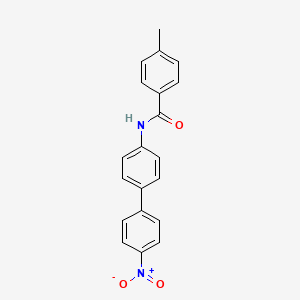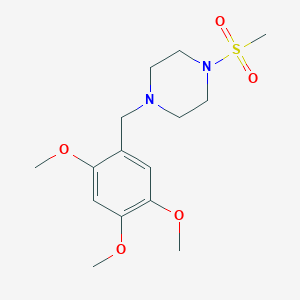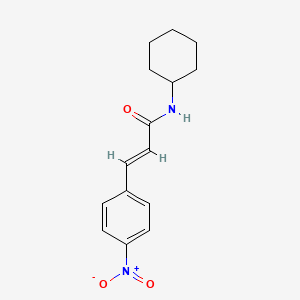![molecular formula C11H7F3N2S B5850720 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. TFP is a thioamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide inhibits the activity of enzymes by binding to the active site and forming a covalent bond with the cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been shown to be a potent inhibitor of various cysteine proteases, including cathepsin B, cathepsin L, and caspase-3.
Biochemical and Physiological Effects:
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has several advantages for lab experiments, including its high potency and selectivity for cysteine proteases, its ability to form covalent bonds with enzymes, and its potential use as a fluorescent probe. However, 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in drug discovery and development, and the exploration of its mechanism of action and physiological effects in different cell types and tissues. Additionally, the use of 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide as a fluorescent probe for detecting reactive oxygen species in vivo could be a promising direction for future research.
Métodos De Síntesis
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide can be synthesized through different methods, including the reaction of 2-bromo-3-[2-(trifluoromethyl)phenyl]-2-propenethiol with potassium cyanide in the presence of copper(I) iodide, or the reaction of 2-bromo-3-[2-(trifluoromethyl)phenyl]-2-propenethiol with sodium cyanide in the presence of tetrakis(acetonitrile)copper(I) hexafluorophosphate. These methods have been optimized to achieve high yields and purity of 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide.
Aplicaciones Científicas De Investigación
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been shown to inhibit the activity of various enzymes, including cysteine proteases and serine proteases, which are involved in different physiological processes. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-5H,(H2,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLCSAVQVIPJPJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-2-Cyano-3-(2-(trifluoromethyl)phenyl)prop-2-enethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)

![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)

